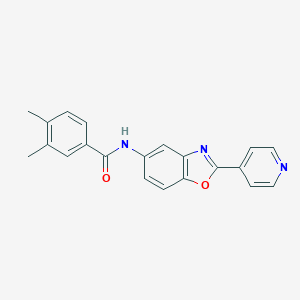![molecular formula C24H23N3O2 B278593 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels and receptors, inhibiting the production of pro-inflammatory cytokines, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, it induces apoptosis and inhibits cell growth. In neurobiology, it modulates the activity of ion channels and receptors. In immunology, it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential applications in cancer therapy, including in combination with other drugs. Another direction is to study its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of this compound.
合成法
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-methyl-5-nitrophenylamine with 2,4-dimethylphenol, followed by reduction and acetylation. The resulting compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neurobiology, it has been found to modulate the activity of ion channels and receptors, suggesting potential applications in the treatment of neurological disorders. In immunology, it has been shown to inhibit the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties.
特性
製品名 |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C24H23N3O2 |
分子量 |
385.5 g/mol |
IUPAC名 |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-8-11-22(17(3)12-15)29-14-23(28)25-21-13-18(10-9-16(21)2)24-26-19-6-4-5-7-20(19)27-24/h4-13H,14H2,1-3H3,(H,25,28)(H,26,27) |
InChIキー |
SBMJNDQMWIJCHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)

![2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
![N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B278515.png)
![5-(4-bromophenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278516.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)


![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B278526.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B278533.png)
![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)